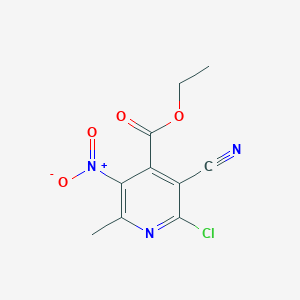

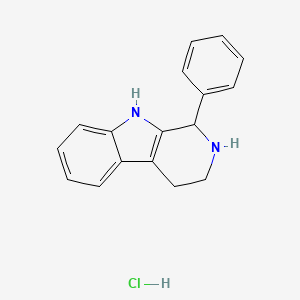

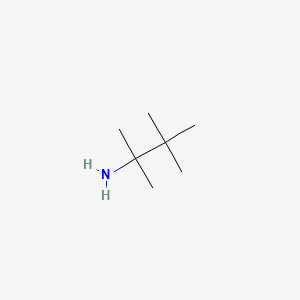

![molecular formula C10H10N2O2S B1296026 [(1H-benzimidazol-2-ylmethyl)thio]acetic acid CAS No. 6017-11-4](/img/structure/B1296026.png)

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid

Description

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid and its derivatives are a class of compounds that have been explored for their potential in various biological applications. These compounds are characterized by the presence of a benzimidazole ring, which is a bicyclic structure consisting of fused benzene and imidazole rings, and a thioacetic acid moiety. The interest in these compounds arises from their potential pharmacological activities, including antimicrobial and immunotropic effects, as well as their ability to inhibit enzymes such as aldose reductase, which is implicated in diabetic complications .

Synthesis Analysis

The synthesis of these compounds often involves the formation of ylides or the cyclization of thioacetic acid derivatives. For instance, acetic anhydride has been used as a traceless activating agent for the thermal intramolecular condensation of benzimidazole carboxylic acids, leading to the formation of various cyclic compounds . Additionally, derivatives of benzimidazole acetic acid have been synthesized and tested as aldose reductase inhibitors, with specific derivatives showing high inhibitory activity . Furthermore, new salts and hydrazides of (benzimidazolyl-2-thio)acetic acids have been synthesized, involving reactions with bases or ethanol in the presence of sulfuric acid .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. For example, the X-ray crystal structure of a methanol adduct of a benzimidazole derivative has been obtained to understand the ring-opening behavior of the compound . Similarly, a three-dimensional model of human aldose reductase was built to simulate the docking of a benzimidazole acetic acid derivative into the enzyme's active site, providing insights into the structure-activity relationships .

Chemical Reactions Analysis

The chemical reactivity of [(1H-benzimidazol-2-ylmethyl)thio]acetic acid derivatives is diverse. Cyclization reactions have been employed to transform thioacetic acid derivatives into thiazolo[3,2-a]benzimidazol-3(2H)-ones, with the direction of cyclization suggested by NMR spectra . These reactions are sensitive to the choice of reagents and conditions, as demonstrated by the use of Dowtherm A or Ac2O/pyridine for effective cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents on the benzimidazole ring or the thioacetic acid moiety can significantly affect these properties. For instance, the introduction of various substituents on the pendant phenyl ring of an aldose reductase inhibitor derivative was found to lower its activity . The antimicrobial activity of benzotriazolylacetyl amino acetic acid derivatives has also been characterized, with the derivatives showing effectiveness against various microbial strains .

Scientific Research Applications

Benzimidazole and its derivatives are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications . They have various applications in medicine, chemistry, and other areas . Here are some general applications:

- Medicine : Benzimidazole derivatives have been used in the treatment of various conditions like diabetes, viruses, and parasitic diseases . They also have anticancer properties .

- Chemistry : Benzimidazole derivatives are used in the synthesis of various biologically active structures .

- Materials Chemistry : Benzimidazole derivatives are used in materials chemistry .

- Electronics : They have applications in electronics .

- Dyes and Pigments : Benzimidazole derivatives are used in the production of dyes and pigments .

- Agriculture : They have applications in agriculture .

- Pharmaceuticals and Agrochemicals : Benzimidazoles are used in a variety of applications, including traditional applications in pharmaceuticals and agrochemicals .

- Solar Cells and Other Optical Applications : Benzimidazoles are being researched for use in dyes for solar cells and other optical applications .

- Functional Materials : Benzimidazoles are used in the creation of functional materials .

- Catalysis : Benzimidazoles are being deployed in catalysis .

- Antimicrobial Activity : Benzimidazole derivatives have shown antimicrobial activity against various microbial species .

- Synthesis of Biologically Active Structures : Benzimidazole derivatives are used in the synthesis of various biologically active structures .

properties

IUPAC Name |

2-(1H-benzimidazol-2-ylmethylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUMZAJRPJMXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975592 | |

| Record name | {[(1H-Benzimidazol-2-yl)methyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835375 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid | |

CAS RN |

6017-11-4 | |

| Record name | 6017-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {[(1H-Benzimidazol-2-yl)methyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Benzimidazolylmethylthio)-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

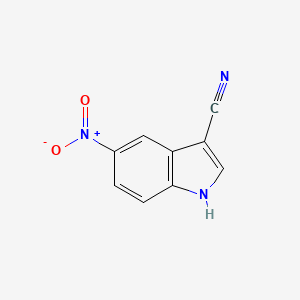

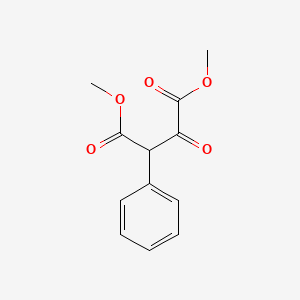

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)

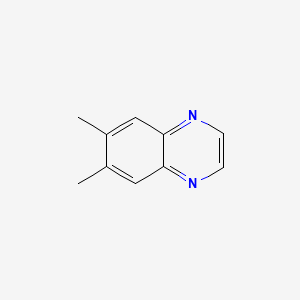

![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)

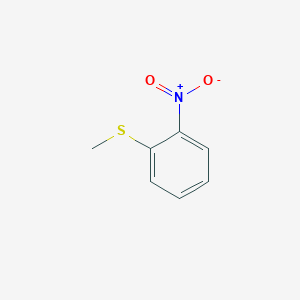

![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)